molecular formula C24H22N4O4 B2770634 1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide CAS No. 879320-05-5

1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No. B2770634
CAS RN: 879320-05-5
M. Wt: 430.464
InChI Key: ZHVXDMVRSBGBFE-UHFFFAOYSA-N
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Description

1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antagonistic Properties

A novel series of 3-ethoxyquinoxalin-2-carboxamides were designed as 5-HT3 receptor antagonists, showing promising antidepressant-like activities. The study highlights the potential of quinoxaline derivatives in designing new antidepressants (R. Mahesh et al., 2011).

Anti-inflammatory and Analgesic Agents

Derivatives derived from visnaginone and khellinone have been synthesized, exhibiting significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research showcases the potential of these compounds as novel anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Hydrolysis and Tautomerism Studies

Studies on the hydrolysis of quinoxaline derivatives have contributed to understanding the chemical behavior and stability of these compounds, highlighting their potential in various chemical synthesis pathways (Y. Iwanami et al., 1964).

Cytotoxicity and Anticancer Research

Research on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has provided insights into their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in anticancer therapy (Ashraf S. Hassan et al., 2014).

Multidrug Resistance (MDR) Reversal

Compounds such as GF120918 have been identified as potent inhibitors of multidrug resistance, opening new avenues for enhancing the efficacy of chemotherapy by overcoming MDR in cancer cells (François Hyafil et al., 1993).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Vasu et al., 2005).

properties

IUPAC Name

1-ethyl-N-[2-(4-methoxyanilino)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-28-21-13-8-15(14-20(21)27-23(30)24(28)31)22(29)26-19-7-5-4-6-18(19)25-16-9-11-17(32-2)12-10-16/h4-14,25H,3H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVXDMVRSBGBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3NC4=CC=C(C=C4)OC)NC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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